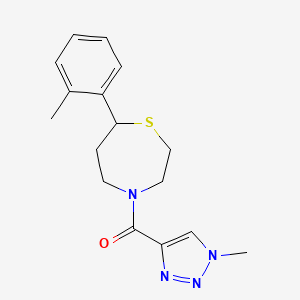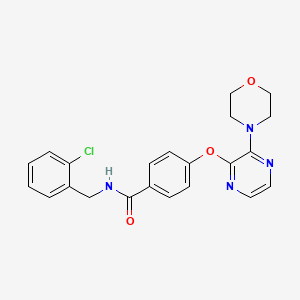
N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzylamine with 4-hydroxybenzoic acid under appropriate conditions to form the benzamide linkage.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where 3-chloropyrazine is reacted with morpholine to form 3-morpholinopyrazine.
Coupling Reaction: Finally, the 3-morpholinopyrazine is coupled with the benzamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit a key enzyme in a metabolic pathway or block a receptor involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-4-hydroxybenzamide: Lacks the pyrazine and morpholine rings, potentially altering its biological activity.
N-(2-chlorobenzyl)-4-(pyrazin-2-yloxy)benzamide: Contains the pyrazine ring but not the morpholine ring, which could affect its solubility and reactivity.
N-(2-chlorobenzyl)-4-((3-morpholinopyridin-2-yl)oxy)benzamide: Similar structure but with a pyridine ring instead of pyrazine, which might influence its binding affinity and specificity.
Uniqueness
N-(2-chlorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is unique due to the presence of both the morpholine and pyrazine rings, which can confer specific chemical properties and biological activities. These structural features might enhance its solubility, stability, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-19-4-2-1-3-17(19)15-26-21(28)16-5-7-18(8-6-16)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERFOXCFDOOGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2755445.png)
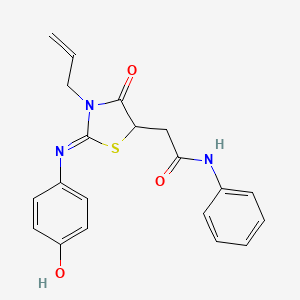
![N'-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2755447.png)

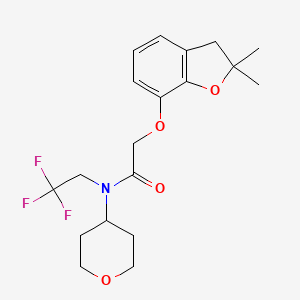
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2755452.png)
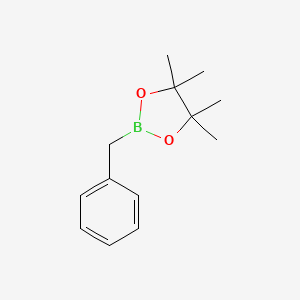
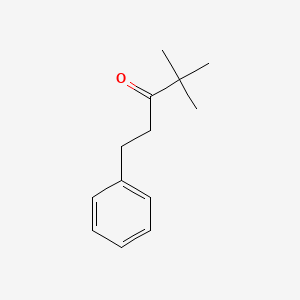
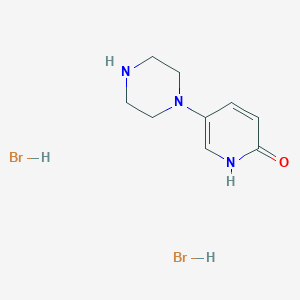
![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)
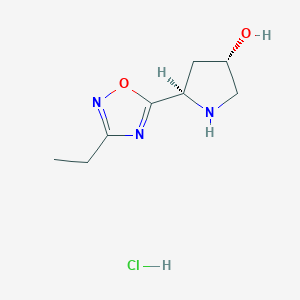
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)
